TC-I 15

描述

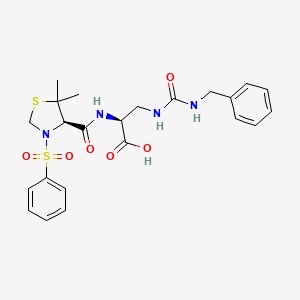

TC-I 15: is a potent inhibitor of the integrin receptor α2β1. It is known for its ability to inhibit human platelet adhesion to type I collagen, making it a valuable compound in the study of thrombosis and other related conditions . The chemical name of this compound is N-[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[(phenylmethyl)amino]carbonyl]amino]-L-alanine .

准备方法

合成路线和反应条件: 反应条件通常涉及使用二甲基亚砜 (DMSO) 等有机溶剂和催化剂来促进反应 .

工业生产方法: 虽然 TC-I 15 的具体工业生产方法没有得到广泛的记录,但该化合物是在实验室中为研究目的合成的。 该过程涉及对反应条件的精确控制,以确保高纯度和产率 .

化学反应分析

反应类型: TC-I 15 主要与整合素受体发生结合相互作用。 在标准实验室条件下,它通常不参与氧化、还原或取代反应 .

常用试剂和条件: this compound 的合成涉及苯磺酰氯、L-丙氨酸和 DMSO 等多种有机溶剂等试剂 . 反应在受控温度和 pH 值下进行,以确保化合物的稳定性 .

主要产品: 合成的主要产物是 this compound 本身,通过高效液相色谱 (HPLC) 等纯化技术获得高纯度 (≥98%) .

科学研究应用

TC-I 15 由于其抑制整合素受体 α2β1 的能力而被广泛用于科学研究。 它的部分应用包括:

作用机制

相似化合物的比较

类似化合物:

Obtustatin: 整合素受体 α1β1 的特异性抑制剂,以其抗血管生成特性而闻名.

GR144053: 另一种针对 αIIbβ3 的整合素抑制剂,用于研究血小板聚集.

TC-I 15 的独特性: this compound 由于其对整合素受体 α2β1 的高度选择性和其强大的抗血栓形成活性而具有独特性 . 与其他整合素抑制剂不同,this compound 在超过 1000 nM 的浓度下不会显着影响其他整合素受体 . 这种选择性使其成为研究以 α2β1 介导的过程的有价值工具。

生物活性

TC-I 15 is a small molecule inhibitor primarily targeting the integrin α2β1, which plays a crucial role in cell adhesion processes, particularly in relation to collagen. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in conditions like thrombosis and cancer metastasis.

This compound functions by binding to the βI-domain of the α2 subunit of integrin α2β1, specifically interacting with the metal ion-dependent adhesion site (MIDAS). This interaction inhibits the conformational changes necessary for collagen binding, thereby preventing platelet adhesion to collagen and subsequent thrombus formation. The inhibitor demonstrates a competitive mechanism, with an IC50 value of less than 1 μM against lower-affinity collagen peptides like GLOGEN and less than 30 μM against GFOGER .

Selectivity and Potency

The selectivity profile of this compound indicates that it is significantly more potent against α2β1 compared to other integrins. The IC50 values for inhibiting human platelet adhesion to type I collagen are reported as follows:

| Condition | IC50 (nM) |

|---|---|

| Static conditions | 12 |

| Under flow | 715 |

Additionally, this compound shows selectivity for α2β1 over other integrins such as αvβ3, α5β1, α6β1, and αIIbβ3 at concentrations exceeding 1000 nM .

In Vivo Activity

In animal models, this compound has demonstrated efficacy in preventing clot formation induced by ferric chloride, highlighting its potential as an anti-thrombotic agent. This suggests that this compound may be useful in clinical settings where thrombus formation poses a significant risk .

Research Findings and Case Studies

Recent studies have explored the broader implications of this compound's action on various cellular processes:

- Cell Adhesion Studies : Research involving C2C12 cells transfected with different integrin types showed that this compound inhibited not only α2β1 but also exhibited non-specific inhibition against α1β1 and α11β1. This cross-reactivity is crucial for interpreting its effects in therapeutic contexts .

- Impact on Collagen Production : this compound has been shown to reduce collagen IV production in mesangial cells, indicating potential applications in fibrosis-related conditions .

Summary of Key Findings

- Potency : Highly potent against α2β1 with competitive inhibition mechanisms.

- Selectivity : Primarily selective for α2β1 over other integrins at higher concentrations.

- In Vivo Efficacy : Effective in preventing thrombus formation in animal models.

- Cross-Reactivity : Exhibits non-specific inhibition of other collagen-binding integrins.

属性

IUPAC Name |

(2S)-2-[[(4R)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-3-(benzylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6S2/c1-23(2)19(27(15-34-23)35(32,33)17-11-7-4-8-12-17)20(28)26-18(21(29)30)14-25-22(31)24-13-16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3,(H,26,28)(H,29,30)(H2,24,25,31)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLHCUGVLCGKKX-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](N(CS1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CNC(=O)NCC3=CC=CC=C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine (TC-I 15)?

A1: this compound functions as a selective inhibitor of the α2β1 integrin, a transmembrane receptor crucial for cell-extracellular matrix interactions. By binding to α2β1, this compound disrupts downstream signaling pathways, impacting various cellular processes like adhesion, migration, and collagen metabolism. [, , , ]

Q2: How does substrate stiffness influence collagen metabolism in cardiac fibroblasts, and what is the role of this compound in this process?

A2: Studies have shown that cardiac fibroblasts respond to the stiffness of their surrounding environment. Fibroblasts cultured on softer substrates exhibit increased collagen synthesis, potentially as a compensatory mechanism to reinforce the matrix. This response is mediated by α2β1 integrin signaling. Interestingly, inhibiting α2β1 with this compound further enhances collagen production in these cells, suggesting a complex interplay between integrin signaling and substrate stiffness in regulating collagen metabolism. [, ]

Q3: Can you elaborate on the downstream signaling pathways affected by this compound's inhibition of α2β1 integrin?

A3: Research indicates that this compound's blockade of α2β1 integrin impacts the activity of Focal Adhesion Kinase (FAK) and Src kinase, key players in intracellular signaling cascades. These kinases are involved in various cellular responses, including proliferation, survival, and migration. The precise mechanisms by which α2β1 inhibition influences FAK and Src activity, and their subsequent effects on collagen metabolism, require further investigation. [, ]

Q4: Does this compound affect the release of cytokines like interleukin-6 (IL-6) from cardiac fibroblasts?

A4: Yes, studies using N-[[(4R)-5,5-Dimethyl-3-(phenylsulfonyl)-4-thiazolidinyl]carbonyl]-3-[[[(phenylmethyl)amino]carbonyl]amino]-L-alanine have demonstrated that it can influence IL-6 release from cardiac fibroblasts. Notably, the stiffness of the substrate on which these cells are cultured plays a role. Cells on softer substrates release more IL-6, and this effect is dependent on α2β1 integrin. this compound, by inhibiting α2β1, reduces IL-6 release, highlighting the intricate link between integrin signaling, substrate stiffness, and cytokine production in these cells. []

Q5: Are there any known off-target effects or limitations associated with the use of this compound?

A6: While this compound is considered a relatively selective inhibitor of α2β1 integrin, further research is necessary to fully elucidate its potential off-target effects. Determining its specificity profile and potential interactions with other cellular pathways is crucial for understanding its broader biological implications and for guiding future therapeutic applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。